N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

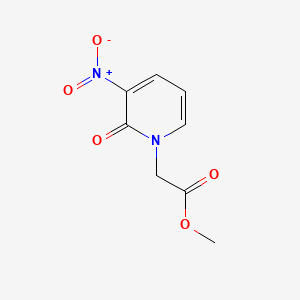

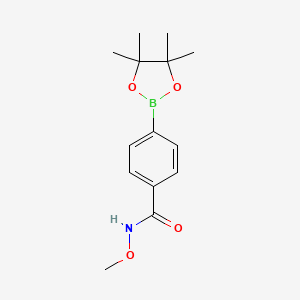

“N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is a chemical compound with the CAS Number: 1199773-15-3. Its molecular weight is 344.23 . The compound is used for scientific research and development .

Molecular Structure Analysis

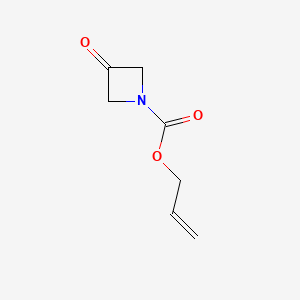

The molecular structure of “N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” is represented by the linear formula C12H14BrN3O2S . The InChI code for this compound is 1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Propyl 4-(4-bromopyrazol-1-YL)benzenesulfonamide” include a molecular weight of 344.23 . Unfortunately, other specific physical and chemical properties like boiling point, density, etc., are not available in the retrieved information.Scientific Research Applications

Pharmaceutical Development

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide: is utilized in the pharmaceutical industry as a precursor for the synthesis of various biologically active compounds. Its bromopyrazole moiety is a key fragment in the development of new drugs due to its potential inhibitory activity against certain enzymes . This makes it valuable for creating targeted therapies for diseases where enzyme inhibition can lead to therapeutic benefits.

Organic Synthesis

This compound serves as a starting material for the synthesis of 1,4′-bipyrazoles . Bipyrazoles are an important class of organic compounds with a wide range of applications, including as ligands in coordination chemistry and as building blocks in the construction of complex molecular architectures.

Inhibitor Design

The bromopyrazole group within 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide is known to act as an inhibitor of liver alcohol dehydrogenase . Research in this area could lead to the development of new treatments for conditions related to alcohol metabolism.

properties

IUPAC Name |

4-(4-bromopyrazol-1-yl)-N-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2S/c1-2-7-15-19(17,18)12-5-3-11(4-6-12)16-9-10(13)8-14-16/h3-6,8-9,15H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTCWRPMQTVZKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC=C(C=C1)N2C=C(C=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682100 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzenesulfonamide | |

CAS RN |

1199773-15-3 |

Source

|

| Record name | 4-(4-Bromo-1H-pyrazol-1-yl)-N-propylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B598307.png)

![5-Bromo-7-fluoro-1H-benzo[D]imidazole](/img/structure/B598311.png)

![3-[(4-Methoxybenzoyl)amino]pyrazine-2-carboxylic acid methyl ester](/img/structure/B598315.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B598316.png)

![2-oxaspiro[3,3]heptane](/img/no-structure.png)